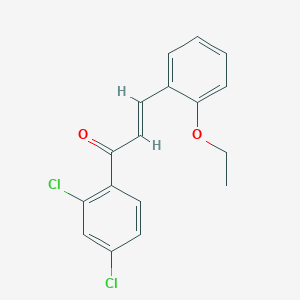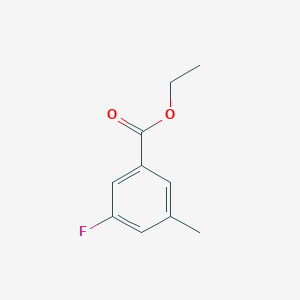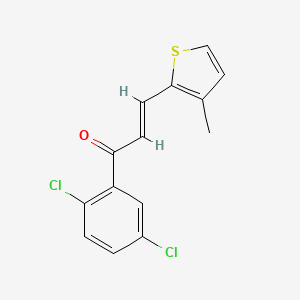
(2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one (DCPDM) is a novel organosulfur compound that has recently been studied for its potential applications in scientific research and drug development. DCPDM is an organosulfur compound, which is a type of compound that contains both sulfur and carbon atoms. It is a colorless, odorless, and tasteless compound. DCPDM has been studied for its potential applications in the fields of medicinal chemistry, drug synthesis, and biochemistry.
Mécanisme D'action
The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one is not yet fully understood. However, it is believed that (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one may act as an enzyme inhibitor or as an enzyme activator. It is also believed that (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one may act as a ligand for certain proteins or receptors in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one are not yet fully understood. However, studies have shown that (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one may have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one may also have the ability to modulate the activity of certain enzymes, proteins, and receptors in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one in lab experiments include its relatively low cost and its availability in large quantities. The main limitation of using (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one in lab experiments is that its mechanism of action is not yet fully understood.
Orientations Futures
Future research should focus on further elucidating the mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one and its biochemical and physiological effects. In addition, further research should be conducted to explore the potential applications of (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one in medicinal chemistry, drug synthesis, and biochemistry. Finally, further research should be conducted to explore the potential synergistic effects of (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one with other compounds.
Méthodes De Synthèse
(2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one can be synthesized in a two-step process. The first step involves the reaction of 2,5-dichlorophenol and 2,5-dimethoxyphenol in the presence of a base, such as sodium hydroxide. This reaction produces the desired product, (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, as well as by-products such as sodium chloride and sodium sulfate. The second step involves the removal of the by-products using a filtration process.
Applications De Recherche Scientifique
(2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one has been studied for its potential applications in the fields of medicinal chemistry, drug synthesis, and biochemistry. In medicinal chemistry, (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one has been used as a model compound for the synthesis of new drugs. In drug synthesis, (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one has been used as a starting material for the synthesis of new drugs. In biochemistry, (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one has been used as a reagent for the synthesis of biologically active compounds.
Propriétés
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-13-5-8-17(22-2)11(9-13)3-7-16(20)14-10-12(18)4-6-15(14)19/h3-10H,1-2H3/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIGEIHRLNUULB-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one](/img/structure/B6346271.png)












